![molecular formula C6H8N2O2 B3048105 (1H-Imidazol-2-yl)-acetic acid methyl ester CAS No. 1564-48-3](/img/structure/B3048105.png)
(1H-Imidazol-2-yl)-acetic acid methyl ester
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
The synthesis of imidazole and its derivatives has been a topic of interest due to their broad range of chemical and biological properties . A recent review highlighted the advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Biological Activities and Drug Development
Imidazole derivatives, including Methyl 2-(1H-imidazol-2-yl)acetate, exhibit diverse biological activities. These compounds have been investigated for their potential as drugs due to their broad range of chemical properties. Some notable examples include:
Synthetic Routes and Chemical Synthesis
Understanding the synthetic routes for imidazole derivatives is crucial for drug development. Researchers have explored various methods to synthesize these compounds. Notably:
- Cu (II)-Catalyzed Synthesis : Copper-catalyzed methods have been employed to prepare imidazole derivatives. These reactions offer regioselectivity and functional group tolerance .
- Preparation from Carbonyl Compounds : Methyl 2-(1H-imidazol-2-yl)acetate can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by reacting 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .
- Recent Advances : Ongoing research focuses on regiocontrolled synthesis of substituted imidazoles, which are essential components in functional molecules used across various applications .
Mechanism of Action
Target of Action
Methyl 2-(1H-imidazol-2-yl)acetate, also known as (1H-Imidazol-2-yl)-acetic acid methyl ester, is an imidazole derivative . Imidazole derivatives have been found to interact with a wide range of targets due to their broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . The exact interaction of Methyl 2-(1H-imidazol-2-yl)acetate with its targets would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that methyl 2-(1h-imidazol-2-yl)acetate may affect multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that methyl 2-(1h-imidazol-2-yl)acetate may have multiple effects at the molecular and cellular level .
Action Environment
Like all chemical compounds, the action of methyl 2-(1h-imidazol-2-yl)acetate is likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
methyl 2-(1H-imidazol-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)4-5-7-2-3-8-5/h2-3H,4H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDQVXFVMMLCCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469093 | |
Record name | Methyl (1H-imidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1H-imidazol-2-yl)acetate | |
CAS RN |
1564-48-3 | |
Record name | Methyl (1H-imidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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